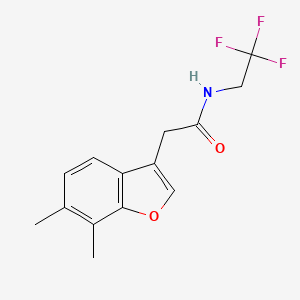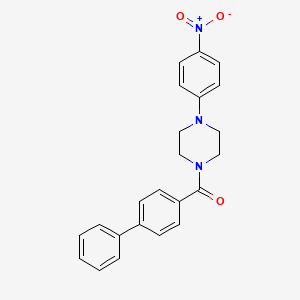
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as DBF or TFEA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzofuran derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide inhibits FAAH by binding to the catalytic site of the enzyme. This leads to the formation of a covalent bond between the carbonyl group of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide and the serine residue of FAAH. This covalent bond is irreversible and leads to the inhibition of FAAH activity.
Biochemical and Physiological Effects:
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce food intake and body weight in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potency and selectivity for FAAH inhibition. It has been found to be more potent than other FAAH inhibitors such as URB597 and OL-135. However, one limitation of using 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is its irreversible inhibition of FAAH. This can lead to the accumulation of endocannabinoids, which can have adverse effects on physiological processes.
Zukünftige Richtungen
There are several future directions for the use of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research. One direction is the development of more potent and selective FAAH inhibitors based on the structure of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide. Another direction is the investigation of the therapeutic potential of FAAH inhibition in various diseases such as pain, inflammation, and obesity. Finally, the use of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is a potent and selective inhibitor of FAAH that has been widely used in scientific research. It has various biochemical and physiological effects and has therapeutic potential in various diseases. However, its irreversible inhibition of FAAH can have adverse effects on physiological processes. Further research is needed to fully understand the therapeutic potential of FAAH inhibition and the use of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide in combination with other drugs or therapies.
Synthesemethoden
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide can be synthesized by a multistep process starting from 3,4-dimethylphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the Friedel-Crafts acylation reaction with 2,2,2-trifluoroethylacetyl chloride to give the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride, which is followed by the dehydration reaction using trifluoroacetic anhydride to give the final product, 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide has been widely used in scientific research due to its various biochemical and physiological effects. It has been found to be a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes such as pain, inflammation, and appetite. Inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can have therapeutic effects.
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-8-3-4-11-10(6-20-13(11)9(8)2)5-12(19)18-7-14(15,16)17/h3-4,6H,5,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPRVYVLFZBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4978754.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4978771.png)
![4-{5-[(acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4978776.png)
![N-allyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4978789.png)
![5-[(5-methyl-2-pyrazinyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978796.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B4978803.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4978826.png)
![5-(methoxyacetyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4978834.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4978849.png)
![methyl 5-[(isopropylamino)carbonyl]-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4978856.png)